molecular formula C14H11ClN2O B8502879 1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-

1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-

Cat. No.: B8502879
M. Wt: 258.70 g/mol
InChI Key: KLRIIOZTGWTKMJ-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl- is a useful research compound. Its molecular formula is C14H11ClN2O and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C14H11ClN2O/c15-13-7-10-6-11(17-12(10)8-16-13)14(18)9-4-2-1-3-5-9/h1-8,14,17-18H

InChI Key

KLRIIOZTGWTKMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC(=NC=C3N2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (156 mg, 0.86 mmol) in tetrahydrofuran (5 mL) was added 3.0 M phenylmagnesium bromide in diethyl ether (0.58 mL, 1.74 mmol) at −78° C. under a nitrogen atmosphere. The reaction mixture was slowly warmed to −15° C. After stirring for ca. 5 h, additional 3.0 M phenylmagnesium bromide in diethyl ether (0.15 mL, 0.45 mmol) was added. The reaction mixture was stirred for another 1 h, warming to 0° C. The reaction mixture was poured into a 2:1 solution of saturated ammonium chloride and water, and extracted with ethyl acetate (3×). The combined organic extracts were washed with water and brine, and dried over sodium sulfate. After filtration and concentration, the crude product was purified by Biotage chromatography (1 to 100% ethyl acetate in hexanes) to give (5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)(phenyl)methanol (109 mg, 49%) as a yellow foam: 1H NMR (300 MHz, CDCl3) 8.69 (1H, s), 6.23 (1H, s), 7.33-7.61 (6H, m), 8.49 (1H, s), 8.69 (1H, br s); ESI MS m/z 259 [C14H11ClN2O+H]+.
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156 mg
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0.58 mL
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5 mL
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0.15 mL
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